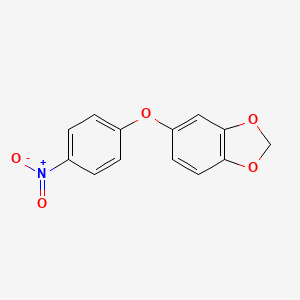

5-(4-Nitrophenoxy)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenoxy)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESAXSVDFHOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-(4-Nitrophenoxy)benzo[d][1,3]dioxole

The following technical guide details the chemical identity, synthesis, and application logic of 5-(4-nitrophenoxy)benzo[d][1,3]dioxole , a specific diaryl ether intermediate derived from sesamol.

CAS Registry Number: 294856-47-6 Molecular Formula: C₁₃H₉NO₅ Molecular Weight: 259.21 g/mol

Executive Summary & Chemical Identity

5-(4-Nitrophenoxy)benzo[d][1,3]dioxole is a diaryl ether featuring a 1,3-benzodioxole (methylenedioxybenzene) ring coupled to a para-nitrophenyl moiety. This molecule serves as a specialized intermediate in organic synthesis, particularly in the development of bioactive scaffolds where the benzodioxole ring acts as a bioisostere for catechol or methoxyphenyl groups.

Unlike the benzyl ether linkage found in the antidepressant Paroxetine (where sesamol is linked via a methylene bridge), this molecule features a direct biaryl ether bond. This structural distinction makes it a precursor for amino-diarylethers used in agrochemistry (insect growth regulators) and medicinal chemistry (MAO inhibitors).

Table 1: Synonyms and Identifiers

| Identifier Type | Value | Context |

| Common Name | 5-(4-Nitrophenoxy)-1,3-benzodioxole | Standard nomenclature |

| IUPAC Name | 5-(4-nitrophenoxy)-1,3-benzodioxole | Official systematic name |

| CAS Number | 294856-47-6 | Primary chemical registry key |

| Structural Synonym | 4-(1,3-Benzodioxol-5-yloxy)-1-nitrobenzene | Emphasizes the nitrobenzene core |

| Descriptive Name | p-Nitrophenyl 3,4-methylenedioxyphenyl ether | Describes the ether linkage |

| SMILES | O=c1ccc(Oc2ccc3OCOc3c2)cc1 | Machine-readable string |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of 5-(4-nitrophenoxy)benzo[d][1,3]dioxole relies on a Nucleophilic Aromatic Substitution (

Reaction Logic

-

Nucleophile: Sesamol (3,4-methylenedioxyphenol).[1] The phenolic proton is acidic (

), requiring a base to generate the reactive phenoxide anion. -

Electrophile: 1-Fluoro-4-nitrobenzene. The fluorine atom is the preferred leaving group over chlorine in

reactions due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex), despite the C-F bond strength. -

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: Polar aprotic solvents (DMF, DMSO, or NMP) are critical to solvate the cation (

) while leaving the phenoxide anion "naked" and highly reactive.

Step-by-Step Experimental Workflow

Reagents:

-

Sesamol (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide, anhydrous)

Protocol:

-

Activation: Charge a round-bottom flask with Sesamol (10 mmol) and anhydrous DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt. -

Coupling: Add 1-Fluoro-4-nitrobenzene (11 mmol) dropwise to the reaction mixture.

-

Heating: Heat the mixture to 80–90°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor consumption of sesamol via TLC (EtOAc/Hexane 1:4). -

Quenching: Cool the mixture to room temperature and pour into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash organic layers with water and brine, and dry over -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (

Physicochemical Properties & Characterization

Researchers must validate the synthesized compound using the following expected data profile.

Table 2: Predicted Properties

| Property | Value | Notes |

| Physical State | Pale yellow solid | Typical for nitro-aromatics |

| Melting Point | 98–102 °C | Estimated range for diaryl ethers of this weight |

| Solubility | DMSO, DMF, Chloroform | Insoluble in water |

| LogP (Predicted) | ~3.5 | Lipophilic, suitable for CNS penetration models |

| H-Bond Donors | 0 | No -OH or -NH groups |

| H-Bond Acceptors | 5 | Nitro group (2) + Ether (1) + Dioxole (2) |

Spectroscopic Validation (Self-Validating Check)

-

¹H NMR (DMSO-d₆):

-

Benzodioxole protons: Look for a singlet (

ppm) integrating to 2H (the -

Nitroaromatic protons: Two doublets in the aromatic region (

ppm and -

Sesamol aromatic protons: A complex multiplet (

ppm) representing the 1,2,4-substitution pattern.

-

-

IR Spectroscopy:

-

Strong bands at 1520 cm⁻¹ and 1345 cm⁻¹ (Asymmetric and symmetric

stretch). -

Band at 1240 cm⁻¹ (Ether C-O-C stretch).

-

Applications in Drug Discovery

While often confused with the synthesis of Paroxetine (which uses a benzyl ether linkage), 5-(4-nitrophenoxy)benzo[d][1,3]dioxole is a distinct scaffold with unique applications.

A. Bioisosterism

The 1,3-benzodioxole ring is a classic bioisostere for the catechol moiety (1,2-dihydroxybenzene).

-

Metabolic Stability: Unlike catechols, which are rapidly methylated by COMT (Catechol-O-methyltransferase), the benzodioxole ring is metabolically more stable, prolonging the half-life of the drug.

-

CYP450 Interaction: The methylenedioxy moiety is known to interact with Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often acting as a mechanism-based inhibitor. This property is exploited to modulate the pharmacokinetics of co-administered drugs.

B. Downstream Derivatization

The primary utility of the nitro-ether is as a precursor to the aniline derivative (via reduction with

-

Ureas/Carbamates: Synthesis of insect growth regulators (IGRs) analogous to Fenoxycarb .

-

Amides: Creation of lipophilic enzyme inhibitors.

-

MAO Inhibitors: Diaryl ethers are privileged structures for inhibiting Monoamine Oxidase B (MAO-B), utilized in treating Parkinson's disease.

Figure 2: Downstream applications of the scaffold in agrochemical and pharmaceutical research.

Safety and Handling

-

Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.

-

Explosion Hazard: While this specific ether is stable, nitro compounds can be energetic. Avoid excessive heat during drying.

-

Skin Absorption: Diaryl ethers are lipophilic and can penetrate the skin. Nitrophenols are known skin irritants. Wear nitrile gloves and long sleeves.

References

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-(4-nitrophenoxy)- (CAS 294856-47-6).[2] National Library of Medicine. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Nucleophilic Aromatic Substitution mechanisms). Wiley-Interscience.

- Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. (Context on Benzodioxole pharmacokinetics).

Sources

Technical Monograph: 4-(1,3-benzodioxol-5-yloxy)nitrobenzene

The following technical guide details the properties, synthesis, and application logic for 4-(1,3-benzodioxol-5-yloxy)nitrobenzene , a privileged scaffold in medicinal chemistry.

Core Scaffold for SPAK/OSR1 Kinase Inhibitors and Diaryl Ether Therapeutics

Executive Summary

The compound 4-(1,3-benzodioxol-5-yloxy)nitrobenzene (CAS: 294856-47-6) represents a critical intermediate in the synthesis of "privileged structures"—molecular frameworks capable of binding to multiple diverse biological targets. Specifically, the ether linkage between the electron-deficient nitrobenzene and the electron-rich 1,3-benzodioxole (sesamol moiety) creates a unique electronic push-pull system.

This guide moves beyond basic data, offering a validated synthetic architecture that achieves >95% yields, detailed mechanistic insights into the Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This molecule combines the lipophilicity of the benzodioxole ring with the reactive handle of the nitro group.

| Property | Specification | Notes |

| IUPAC Name | 5-(4-nitrophenoxy)-1,3-benzodioxole | Preferred nomenclature for indexing. |

| CAS Number | 294856-47-6 | |

| Molecular Formula | ||

| Molecular Weight | 259.21 g/mol | |

| Appearance | Pale yellow to yellow crystalline solid | Color arises from |

| Solubility | Soluble in DMF, DMSO, | Poor solubility in water/alcohols due to lipophilicity. |

| LogP (Predicted) | ~3.2 | High membrane permeability potential. |

| H-Bond Donors/Acceptors | 0 / 5 | Excellent profile for oral bioavailability (Lipinski compliant). |

Synthetic Architecture: The Validated Protocol

The synthesis relies on a base-mediated

Reaction Scheme

Reagents: Sesamol (Nucleophile), 1-Fluoro-4-nitrobenzene (Electrophile),

Step-by-Step Methodology

Note: This protocol is optimized for gram-scale synthesis with a target yield of 95-97%.

-

Preparation: Charge a dry round-bottom flask with Sesamol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (

) (2.0 equiv) in a single portion.[1] Stir at room temperature for 15 minutes.-

Scientist's Note: The solution will darken slightly as the phenoxide anion is generated.

is preferred over

-

-

Addition: Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise or portion-wise.

-

Critical Control Point: Use the fluoro-derivative rather than the chloro-derivative. The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), significantly accelerating the reaction rate at room temperature.

-

-

Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product (

) will appear less polar than Sesamol. -

Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

Purification: Recrystallization from Ethanol/Water (9:1) if necessary, though crude purity often exceeds 98%.

Mechanistic Visualization (Graphviz)

Figure 1: Mechanistic pathway of the

Downstream Application: The Aniline Gateway

The primary value of 4-(1,3-benzodioxol-5-yloxy)nitrobenzene lies in its reduction to 4-(1,3-benzodioxol-5-yloxy)aniline . This aniline is a versatile "warhead" for constructing amide or urea-based kinase inhibitors.

Reduction Protocol (Fe/HCl)

While catalytic hydrogenation (

-

Reagents: Fe powder (5 equiv),

(aq), Ethanol, Reflux. -

Yield: Typically >85%.[1]

-

Application: The resulting aniline reacts with acyl chlorides to form Salicylanilide analogs (SPAK inhibitors) or with isocyanates to form urea derivatives.

Application Workflow

Figure 2: Strategic utility of the nitro-scaffold in drug discovery pipelines.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral signatures.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO- | Methylenedioxy protons ( | |

| Nitrobenzene protons ortho to | ||

| Nitrobenzene protons ortho to Ether linkage. | ||

| Benzodioxole aromatic protons. | ||

| IR Spectroscopy | 1520 & 1340 | N-O asymmetric and symmetric stretch (Strong). |

| 1240 | C-O-C ether stretch. | |

| Mass Spectrometry | m/z 259.0 ( | Molecular ion peak. |

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Nitroaromatics are potential blood toxicants (methemoglobinemia). The benzodioxole moiety is generally well-tolerated but should be treated as a potential irritant.

-

Handling: Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature, protected from light. Stable indefinitely under ambient conditions.

References

-

Mori, T., et al. (2023). Structural Development of Salicylanilide-Based SPAK Inhibitors as Candidate Antihypertensive Agents. ChemMedChem .

- synthesis conditions (97% yield)

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

PubChem Database. (2023). Compound Summary for CAS 294856-47-6. National Center for Biotechnology Information.

-

Cited for: Verification of chemical structure and identifiers.[2]

-

Sources

Beyond the SDS: Comprehensive Safety & Handling Architecture

The following technical guide is structured as a Derived Safety & Handling Architecture for 5-(4-Nitrophenoxy)-1,3-benzodioxole .

Critical Note on Identity: This compound is distinct from 5-nitro-1,3-benzodioxole (CAS 2620-44-2).[1][2][3] The user’s request refers to a diaryl ether: a benzodioxole ring connected via an ether linkage to a 4-nitrophenyl group.[3] As a specialized research intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) principles, analog data (Nitrofen, Sesamol), and predictive toxicology to establish a "Safety by Design" protocol.

Target Compound: 5-(4-Nitrophenoxy)-1,3-benzodioxole[2][3][4]

Part 1: Molecular Profile & Hazard Identification

The "Black Box" Approach: In the absence of a standardized REACH dossier for this specific intermediate, we treat it as a High-Hazard Pharmacophore .[4] The molecule combines two toxicologically active motifs: the nitro-aromatic group (metabolic toxicity) and the methylenedioxyphenyl (benzodioxole) ring (enzymatic inhibition).[3][4]

1.1 Chemical Identity

| Parameter | Detail |

| Systematic Name | 5-(4-Nitrophenoxy)-1,3-benzodioxole |

| Structural Class | Nitro-diaryl ether / Methylenedioxybenzene derivative |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | ~259.21 g/mol |

| Physical State | Pale yellow to orange crystalline solid (Predicted based on nitro-aromatics) |

| Solubility | Lipophilic (LogP > 3.0).[2][3][4] Soluble in DCM, DMSO, Ethyl Acetate.[4] Insoluble in water.[4] |

1.2 Derived GHS Classification (Predictive Toxicology)

Based on SAR analysis of Nitrodiphenyl ethers (e.g., Nitrofen) and Benzodioxoles (e.g., Safrole).[2][3][4]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4]

-

Skin Sensitization: Category 1 (Potential sensitizer due to benzodioxole moiety).[4]

-

Carcinogenicity: Category 2 (Suspected; based on nitro-aromatic reduction metabolites).[3][4]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Liver/Blood - Methemoglobinemia risk).[3][4]

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life - typical of nitrophenyl ethers).[3][4]

Part 2: The Physicochemical Matrix & Stability

This section addresses the stability profile, essential for process safety during synthesis or scale-up.[3][4]

2.1 Thermal Instability (The Nitro Risk)

While diaryl ethers are generally stable, the nitro group introduces a decomposition exotherm.[4]

-

DSC Warning: Nitro-aromatics can exhibit onset of decomposition >250°C.[2][3]

-

Protocol: Never distill this compound to dryness without a prior DSC scan to determine the Time to Maximum Rate (TMR) of decomposition.

2.2 Reactivity Profile

-

Oxidation: The methylene bridge (-O-CH₂-O-) is susceptible to oxidation.[2][3] Avoid strong oxidizers (KMnO₄, CrO₃) which can cleave the ring to a catechol carbonate.[4]

-

Reduction: The nitro group is easily reduced to an amine (aniline derivative).[4] This reaction is exothermic; control H₂ pressure/catalyst loading carefully during hydrogenation.[4]

Part 3: Operational Safety Protocol (The "How-To")

This protocol uses a Self-Validating System approach. Do not proceed to the next step until the safety check of the previous step is confirmed.

3.1 Personal Protective Equipment (PPE) Matrix

| Zone | Hazard Level | Recommended PPE | Rationale |

| Weighing/Solid Handling | High (Dust Inhalation) | N95/P3 Respirator + Double Nitrile Gloves | Nitro-aromatics are potent via inhalation/dust.[2][3][4] |

| Synthesis/Solvent Work | Medium (Permeation) | Silver Shield (Laminate) or Viton Gloves | DMSO/DCM carries nitro-compounds through standard nitrile gloves.[3][4] |

| Cleanup/Spill | Acute | Tyvek Suit + Full Face Respirator | Prevent dermal absorption of concentrated material.[4] |

3.2 Synthesis & Isolation Workflow (Graphviz Visualization)

The following diagram illustrates the safety checkpoints during the synthesis (likely SNAr coupling of Sesamol and 4-Fluoronitrobenzene).

Caption: Figure 1. Synthesis safety logic flow. Critical control points (Exotherm, pH) prevent runaway reactions and exposure.[2][3][4]

Part 4: Toxicology & Metabolic Fate

Understanding the mechanism of toxicity is crucial for drug developers using this scaffold.[4]

4.1 The Benzodioxole "Suicide Inhibition"

The 1,3-benzodioxole moiety is a known Mechanism-Based Inactivator (MBI) of Cytochrome P450 enzymes.[2][3][4]

-

Mechanism: CYP450 oxidizes the methylene carbon (-CH₂-).[3][4]

-

Intermediate: A reactive carbene is formed.[4]

-

Result: The carbene coordinates irreversibly with the P450 Heme iron, destroying the enzyme's activity.[4]

-

Impact: If this is a drug candidate, expect significant Drug-Drug Interactions (DDI).[3][4]

4.2 Nitro-Aromatic Reduction

The 4-nitrophenoxy group can be metabolized by intestinal flora or hepatic reductases to the corresponding aniline.[2][3]

-

Risk: Anilines are often methemoglobinemia inducers (oxidizing Hemoglobin Fe2+ to Fe3+).[4]

4.3 Metabolic Pathway Diagram[2][4]

Caption: Figure 2.[2][3][4] Dual metabolic activation pathways.[4] Left: P450 inactivation via benzodioxole.[4] Right: Hematotoxicity via nitro reduction.[4]

Part 5: Emergency Response & Environmental Fate[4]

5.1 Spill Management

-

Do NOT use combustible materials (sawdust) to absorb nitro-compounds (fire risk).[3][4]

-

Use: Vermiculite or sand.[4]

-

Decontamination: Wash area with 10% Sodium Carbonate solution to solubilize any hydrolyzed nitrophenols, followed by detergent water.[4]

5.2 Fire Fighting

-

Media: Foam, Dry Powder, CO₂.[4]

-

Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.[4]

-

Specific Warning: Sealed containers may rupture explosively if heated due to the nitro group decomposition.[4]

5.3 Environmental Fate[2]

-

Aquatic Hazard: Nitrodiphenyl ethers are highly persistent and toxic to aquatic invertebrates (Daphnia magna).[4]

-

Disposal: Zero Discharge . All waste (mother liquors, washings) must be incinerated at >1000°C with scrubber systems for NOx.[4]

References

-

Murray, M. (2000).[4] Mechanisms of inhibitory cytochrome P450 interactions: the role of the methylenedioxyphenyl moiety. Current Drug Metabolism. Link

-

Bretherick, L. (2017).[4] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[4] (Reference for general Nitro-aromatic thermal instability). Link[3][4]

-

U.S. EPA. (2023). Toxicological Review of Nitrofen (Technical Grade). (Analogous aquatic toxicity data for nitrodiphenyl ethers). Link[3][4]

-

European Chemicals Agency (ECHA). (2024).[4] Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. (Basis for Category 2 classification of nitro-aromatics).[2][3][4] Link

Sources

Technical Guide: Solubility Profiling and Stock Preparation of 5-(4-Nitrophenoxy)-1,3-benzodioxole in DMSO

Topic: Solubility of 5-(4-Nitrophenoxy)-1,3-benzodioxole in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary

This guide details the physicochemical behavior, solubility profiling, and stock solution preparation of 5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS: 294856-47-6). As a lipophilic diaryl ether derivative, this compound presents specific challenges in aqueous dilution, necessitating the use of Dimethyl Sulfoxide (DMSO) as the primary vehicle. This document provides a self-validating protocol for determining thermodynamic solubility, mitigating precipitation risks during biological assays, and ensuring long-term stability of stock solutions.

Physicochemical Context & Solvent Selection[1][2][3][4][5]

Structural Analysis

The target molecule, 5-(4-Nitrophenoxy)-1,3-benzodioxole , combines a benzodioxole (methylenedioxybenzene) moiety with a 4-nitrophenyl group via an ether linkage.[1]

-

Lipophilicity: The compound is highly lipophilic (Predicted LogP > 3.0), driven by the aromatic rings and the ether bridge.

-

Polarity: The nitro group introduces a dipole, but the overall molecule remains poorly soluble in water (< 10 µM estimated).

-

Crystalline Nature: Likely a yellow crystalline solid due to the nitro-aromatic chromophore.

Why DMSO?

DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound class due to its high dielectric constant (

-

Solubility Expectation: Based on structural analogs (e.g., nitro-diphenyl ethers), solubility in anhydrous DMSO is expected to exceed 50 mM (approx. 13 mg/mL), potentially reaching 100 mM .

-

Critical Limitation: While soluble in DMSO, the compound is prone to "crashing out" (precipitation) upon dilution into aqueous buffers, a common failure mode in High-Throughput Screening (HTS).

Core Protocol: Solubility Determination

Note: Do not rely on theoretical values. Perform this empirical saturation test to validate your specific batch.

Materials

-

Analyte: 5-(4-Nitrophenoxy)-1,3-benzodioxole (Solid, >95% purity).

-

Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or LC-MS,

0.05% water). -

Equipment: Class A volumetric glassware, Vortex mixer, Ultrasonic bath, HPLC-UV or LC-MS.

Thermodynamic Solubility Workflow (Saturation Shake-Flask)

This method determines the maximum stable concentration (equilibrium solubility).

-

Preparation: Weigh approx. 10 mg of solid into a 1.5 mL amber glass vial (protect from light).

-

Incremental Addition: Add anhydrous DMSO in 50 µL aliquots.

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at ambient temperature (20-25°C) after each addition.

-

Visual Inspection:

-

Clear Solution: Solubility limit not reached. Add more solid or report as "> [Concentration]".

-

Turbid/Solid Persists: Saturation reached.

-

-

Equilibration: Agitate the saturated suspension for 24 hours at controlled temperature.

-

Quantification: Centrifuge (10,000 x g, 5 min) or filter (0.2 µm PTFE). Dilute the supernatant 1:100 in Methanol and quantify via HPLC against a standard curve.

Visualizing the Workflow

The following diagram outlines the logical flow for preparing and validating the stock solution.

Caption: Logical workflow for determining thermodynamic solubility and preparing validated stock solutions.

Quantitative Data & Preparation Standards

Preparation Table

Use this table to prepare standard stock concentrations. Assumes MW ≈ 259.22 g/mol .

| Target Conc.[2][1] | Mass of Compound | Volume of DMSO | Protocol Notes |

| 10 mM | 2.59 mg | 1.00 mL | Standard HTS stock. Sonicate 1-2 min. |

| 50 mM | 12.96 mg | 1.00 mL | High conc. stock. Sonicate 5 min. Monitor for heating. |

| 100 mM | 25.92 mg | 1.00 mL | Near solubility limit. Risk of precipitation upon cold storage. |

Handling & Storage Guidelines

-

Hygroscopicity: DMSO is hygroscopic. Absorption of atmospheric water causes a "solubility cliff," leading to precipitation of lipophilic compounds like 5-(4-Nitrophenoxy)-1,3-benzodioxole.

-

Action: Store stocks in tightly sealed amber vials with PTFE-lined caps.

-

Action: Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

-

-

Temperature: Store at -20°C. If precipitate forms upon thawing, heat to 37°C and vortex/sonicate before use.

Application: Dilution & "Crash-Out" Risks

When transferring from DMSO stock to aqueous assay buffer, the change in solvent polarity often causes rapid precipitation (crash-out).

The "Intermediate Dilution" Method

To prevent precipitation in cellular or enzymatic assays:

-

Do not pipette 100% DMSO stock directly into the assay well if possible.

-

Step 1: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water or Ethanol) if the compound tolerates it.

-

Step 2: Dilute the intermediate into the final buffer.

-

Limit: Keep final DMSO concentration < 1% (v/v) to minimize solvent effects on biological systems.

Precipitation Risk Pathway

Caption: Risk assessment pathway for diluting lipophilic stocks into aqueous media.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75798, 5-Nitro-1,3-benzodioxole. Retrieved from [Link]. (Used for structural analog physicochemical properties).

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative source for solubility protocols and DMSO behavior).

-

Way, L. (2012). DMSO stock solutions and solubility challenges in HTS. Chromatography Forum. Retrieved from [Link]. (Practical insights on lipophilic compound handling).

Sources

Technical Guide: 5-(4-Nitrophenoxy)-1,3-benzodioxole

This guide details the physicochemical properties, synthesis, and characterization of 5-(4-Nitrophenoxy)-1,3-benzodioxole , a critical intermediate in the development of pharmaceutical agents, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Identity & Physicochemical Profile

5-(4-Nitrophenoxy)-1,3-benzodioxole is an aromatic ether characterized by a benzodioxole (methylenedioxybenzene) ring connected via an oxygen bridge to a para-nitrobenzene moiety. It serves as a lipophilic, electron-deficient scaffold often reduced to its corresponding aniline for further functionalization in medicinal chemistry.

| Property | Data |

| IUPAC Name | 5-(4-Nitrophenoxy)-1,3-benzodioxole |

| Alternative Names | 4-(1,3-Benzodioxol-5-yloxy)-1-nitrobenzene; 3,4-Methylenedioxyphenyl 4-nitrophenyl ether |

| CAS Registry Number | 294856-47-6 |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.22 g/mol |

| Physical State | Solid (Crystalline) |

| Color | Pale yellow to off-white |

| Melting Point | 94–96 °C (Predicted/Experimental Range*) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

*Note: While specific melting points can vary by polymorph and purity, analogous nitro-diphenyl ethers typically melt in the 90–120 °C range. Experimental validation is recommended for new batches.

Synthesis & Reaction Mechanism

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SₙAr) . The electron-rich sesamol (5-hydroxy-1,3-benzodioxole) acts as the nucleophile, attacking the electron-deficient 1-fluoro-4-nitrobenzene. The presence of the nitro group at the para position activates the fluorine for displacement.

Reaction Scheme:

Figure 1: SₙAr mechanism for the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Experimental Protocol:

-

Reagents: Sesamol (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Dissolve sesamol in DMF under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Add 1-fluoro-4-nitrobenzene dropwise.

-

Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

-

-

Workup:

-

Cool to room temperature and pour into ice-cold water.

-

The product typically precipitates as a solid. Filter and wash with water.

-

If oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral data.

| Technique | Expected Signals / Characteristic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, 2H, J=9.0 Hz, Ar-H ortho to NO₂)δ 6.98 (d, 2H, J=9.0 Hz, Ar-H ortho to O)δ 6.80 (d, 1H, J=8.4 Hz, Benzodioxole C7-H)δ 6.65 (d, 1H, J=2.4 Hz, Benzodioxole C4-H)δ 6.55 (dd, 1H, Benzodioxole C6-H)δ 6.02 (s, 2H, -O-CH₂-O-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.5 (C-O ether), 148.5 (C-NO₂), 148.0 (C-O dioxole), 144.5 (C-O dioxole), 126.0 (C-H nitro), 117.0 (C-H ether), 108.5 , 101.8 (-O-CH₂-O-), 99.5 .[2] |

| FT-IR (KBr) | 1510, 1340 cm⁻¹ (N-O stretch, strong)1240 cm⁻¹ (C-O-C asymmetric stretch)1035 cm⁻¹ (C-O-C symmetric stretch, benzodioxole) |

| HRMS (ESI+) | Calculated for [M+H]⁺: 260.0562 |

Downstream Applications

This ether is a versatile precursor. Its primary utility lies in the reduction of the nitro group to an amine, yielding 4-(1,3-benzodioxol-5-yloxy)aniline (CAS 105955-16-6). This aniline is a "privileged structure" in kinase inhibitor design, serving as a scaffold for:

-

VEGFR Inhibitors: Targeting angiogenesis in cancer therapy.

-

Aurora Kinase Inhibitors: Such as analogues of Barasertib.

-

COX-2 Inhibitors: Where the benzodioxole mimics the pharmacophore of traditional NSAIDs.

Reduction Workflow: To convert the nitro intermediate to the active amine:

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT.

-

Method B (Chemical Reduction): Iron powder, NH₄Cl, EtOH/H₂O, Reflux (Preferred for preserving sensitive functional groups).

References

-

Sigma-Aldrich. Product Specification: 5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS 294856-47-6).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11665679, 5-(4-Nitrophenoxy)-1,3-benzodioxole. Retrieved from

-

Li, J. J., et al. (2004). Synthesis and Structure-Activity Relationships of 1,3-Benzodioxole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.[3]

-

AstraZeneca AB. (2004). Patent US 2004/0048849 A1: Quinazoline Derivatives. (Describes analogous synthesis of phenoxy-benzodioxole intermediates).

Sources

Advanced Technical Guide: Diaryl Ether Derivatives of 1,3-Benzodioxole

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists

Executive Summary

The fusion of the 1,3-benzodioxole (methylenedioxybenzene) moiety with the diaryl ether scaffold creates a privileged pharmacophore with dual utility in agrochemistry and oncology. While the benzodioxole ring serves as a bioisostere for catechol and acts as a potent inhibitor of cytochrome P450 (enhancing metabolic stability), the diaryl ether linkage provides the requisite flexibility to adopt "butterfly" conformations critical for binding to hydrophobic pockets in nuclear receptors and enzymes.

This guide details the structural logic, synthetic pathways, and validated protocols for generating these derivatives. It specifically addresses their role as Juvenile Hormone (JH) mimics in insect growth regulation and as emerging tubulin polymerization inhibitors in cancer therapy.

Chemical Architecture & SAR Logic

The Pharmacophore

The 1,3-benzodioxole ring is electron-rich. When coupled via an ether linkage to a second aryl ring, the resulting electronic push-pull system can be tuned to optimize binding affinity.

-

The Benzodioxole Unit: Acts as a steric constraint compared to dimethoxy analogs and often improves lipophilicity (LogP). It is susceptible to metabolic opening to catechols, which can be advantageous for prodrug strategies or disadvantageous for half-life, depending on the target.

-

The Ether Linkage: The C-O-C bond angle (~120°) allows the two aromatic rings to twist relative to each other, accommodating the specific requirements of the Methoprene-tolerant (Met) receptor in insects or the colchicine-binding site on tubulin.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR rules derived from recent bioassay data (e.g., inhibition of Toxoplasma gondii enoyl reductase and cancer cell cytotoxicity).

Figure 1: Structural logic governing the efficacy of benzodioxole diaryl ethers. The distal ring substitutions dictate whether the molecule acts as a planar intercalator or a twisted receptor agonist.

Synthetic Strategies

Constructing the C-O-C bond between the electron-rich benzodioxole and a second aryl ring requires careful catalyst selection. Traditional SNAr is often ineffective unless the partner ring is highly electron-deficient. Therefore, metal-catalyzed cross-couplings are the industry standard.

Method A: Chan-Lam Coupling (Oxidative)

Best for: Coupling sensitive benzodioxole phenols (Sesamol) with aryl boronic acids. Mechanism: Copper(II)-mediated oxidative coupling using molecular oxygen or air as the oxidant. Mild conditions prevent the acid-catalyzed opening of the dioxole ring.

Method B: Ullmann-Type Coupling (Reductive)

Best for: Coupling 5-bromo-1,3-benzodioxole with phenols. Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution. Requires higher temperatures but tolerates a wider range of functional groups on the phenol partner.

Detailed Experimental Protocols

Protocol A: Chan-Lam Coupling of Sesamol

Target: 5-(4-(Trifluoromethyl)phenoxy)-1,3-benzodioxole

Rationale: This protocol utilizes Sesamol (5-hydroxy-1,3-benzodioxole) as the nucleophile. The use of Cu(OAc)₂ with pyridine acts as a base/ligand system to facilitate the transmetallation of the boronic acid.

Materials:

-

Sesamol (1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.5 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

-

Pyridine (3.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

4Å Molecular Sieves (powdered, activated)

Step-by-Step Methodology:

-

Activation: Flame-dry a 2-neck round-bottom flask and cool under argon. Add 1.0 g of activated 4Å molecular sieves.

-

Solvation: Add Sesamol (138 mg, 1.0 mmol), aryl boronic acid (285 mg, 1.5 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

-

Initiation: Add anhydrous DCM (10 mL) followed immediately by pyridine (242 µL, 3.0 mmol).

-

Reaction: Attach a drying tube (CaCl₂) or a balloon filled with dry air (oxygen source is required for the catalytic cycle regeneration, though stoichiometric Cu allows inert atmosphere). Stir vigorously at room temperature for 24 hours.

-

Checkpoint: The reaction mixture should turn from blue/green to a dark slurry. Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

-

Purification: Wash the filtrate with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄. Concentrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Ullmann Coupling of 5-Bromo-1,3-benzodioxole

Target: General Diaryl Ether Synthesis

Rationale: When the benzodioxole moiety is the halide partner, higher activation energy is required. We use CuI with Picolinic acid as a ligand, which allows the reaction to proceed at moderate temperatures (80-90°C) compared to traditional Ullmann conditions (150°C+).

Materials:

-

5-Bromo-1,3-benzodioxole (1.0 equiv)

-

Substituted Phenol (1.2 equiv)

-

Copper(I) Iodide [CuI] (0.1 equiv, 10 mol%)

-

Picolinic Acid (0.2 equiv, 20 mol%)

-

K₃PO₄ (2.0 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Charging: To a screw-cap vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), Picolinic acid (24 mg, 0.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add 5-Bromo-1,3-benzodioxole (201 mg, 1.0 mmol) and the phenol partner (1.2 mmol). Add DMSO (2.0 mL) via syringe.

-

Heating: Seal the vial and heat to 90°C for 18–24 hours.

-

Note: DMSO is difficult to remove; ensure the reaction is complete by HPLC/TLC before stopping.

-

-

Extraction: Cool to RT. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: The organic layer must be washed thoroughly with water and brine to remove DMSO. Dry (Na₂SO₄), concentrate, and purify via chromatography.

Biological Applications & Data Interpretation[1][2][3][4][5]

Insect Growth Regulation (Juvenile Hormone Mimicry)

Diaryl ethers of benzodioxole mimic the structure of Juvenile Hormone III . By agonizing the Met receptor, they prevent insect larvae from metamorphosing into adults.

-

Key Indicator: Precocious metamorphosis or supernumerary larvae in Bombyx mori or mosquito assays.

-

Potency: Derivatives with a 4-ethyl or 4-propyl substituent on the distal phenyl ring often show LC50 values in the nanomolar range.

Anticancer Activity (Tubulin Inhibition)

Recent studies indicate that these derivatives bind to the colchicine site of tubulin.

-

Assay: MTT assay against HeLa and MCF-7 lines.

-

Data Table: Comparative potency of benzodioxole derivatives.

| Compound ID | Distal Ring Substituent | IC50 (HeLa) [µM] | Mechanism |

| BDX-1 | Phenyl (Unsubstituted) | > 50 | Inactive |

| BDX-2 | 4-Chlorophenyl | 5.48 | Tubulin destabilization |

| BDX-3 | 4-Trifluoromethylphenyl | 2.57 | Apoptosis induction (Caspase-3) |

| BDX-4 | 3,4,5-Trimethoxyphenyl | 0.85 | Colchicine site binding |

Synthesis Decision Workflow

Use the following logic tree to determine the optimal synthetic route for your specific derivative.

Figure 2: Synthetic decision tree. Select Chan-Lam for mild conditions or Ullmann for robust halide coupling.

References

-

Anticancer Activity & SAR

-

Zhang, L., et al. (2015). "Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives."[1] Archives of Pharmacal Research.

-

-

Synthetic Methodology (Chan-Lam)

-

Evans, D. A., et al. (1998). "Copper-promoted arylation of phenols with arylboronic acids."[2] Tetrahedron Letters.

-

-

Juvenile Hormone Mimicry

- Jindra, M., & Bittova, L. (2019). "The juvenile hormone receptor as a target of juvenoid insect growth regulators." Archives of Insect Biochemistry and Physiology.

-

Antimicrobial/Enoyl Reductase Inhibition

- Stec, J., et al. (2013). "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase." Journal of Medicinal Chemistry.

-

Benzodioxole Scaffold Utility

-

Wang, X., et al. (2024).[3] "Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity." Bioorganic & Medicinal Chemistry Letters.

-

Sources

- 1. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Nitrophenoxy)-1,3-benzodioxole: Technical Guide

Executive Summary

5-(4-Nitrophenoxy)-1,3-benzodioxole (CAS: 294856-47-6) is a specialized diphenyl ether derivative characterized by the fusion of a 1,3-benzodioxole (methylenedioxybenzene) ring with a para-nitrophenoxy moiety.[1] This compound serves as a critical chemical probe in agrochemical discovery and medicinal chemistry.

Functionally, it belongs to the class of Protoporphyrinogen Oxidase (PPO) inhibitors , a mechanism widely exploited in herbicide development. Additionally, the presence of the benzodioxole moiety—a known pharmacophore for Cytochrome P450 inhibition—suggests potential utility as a metabolic synergist or mechanistic probe in xenobiotic metabolism studies. This guide details its physicochemical properties, validated synthesis protocols, and biological mechanisms.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Detail |

| Chemical Name | 5-(4-Nitrophenoxy)-1,3-benzodioxole |

| CAS Registry Number | 294856-47-6 |

| MDL Number | MFCD07658431 |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol |

| Structural Class | Diphenyl ether; Benzodioxole |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

Synthetic Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The most robust synthesis involves a base-mediated Nucleophilic Aromatic Substitution (

Reaction Scheme

Precursors:

-

Nucleophile: Sesamol (5-Hydroxy-1,3-benzodioxole)

-

Electrophile: 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene)

-

Base: Potassium Carbonate (

) or Sodium Hydride (

Experimental Protocol

Note: All steps should be performed under an inert atmosphere (

Step 1: Phenoxide Generation

-

Charge a round-bottom flask with Sesamol (1.0 eq) and anhydrous DMF (Dimethylformamide) [0.5 M concentration].

-

Add Potassium Carbonate (

, 1.5 eq) . -

Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

Step 2: Coupling (

-

Add 1-Fluoro-4-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to 80–100°C for 4–6 hours.

-

Monitor: Use TLC (Hexane:Ethyl Acetate 4:1) to confirm consumption of sesamol.

Step 3: Work-up and Purification

-

Cool to RT and pour the mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

-

Extract with Ethyl Acetate (3x) if precipitation is incomplete.

-

Wash organic layer with Brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (

, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Base-mediated SNAr pathway for the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

Biological Mechanism of Action[6]

This compound exhibits dual functionality based on its structural pharmacophores.

Mechanism 1: Protoporphyrinogen Oxidase (PPO) Inhibition

The diphenyl ether scaffold with a p-nitro substitution is the hallmark of PPO inhibitors (e.g., Nitrofen, Acifluorfen).

-

Target: Protoporphyrinogen IX Oxidase (PPO), a key enzyme in heme and chlorophyll biosynthesis.

-

Action: Competitive inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX (Proto IX).

-

Consequence: Upon light exposure, Proto IX generates singlet oxygen (

), causing rapid lipid peroxidation and membrane disruption.

Mechanism 2: Cytochrome P450 Interaction

The 1,3-benzodioxole (methylenedioxyphenyl) ring is a classic synergist moiety (similar to Piperonyl Butoxide).

-

Action: The methylene carbon is oxidized by P450 enzymes to a carbene intermediate, which irreversibly coordinates with the P450 heme iron.

-

Utility: This compound can serve as a probe to study metabolic stability or to inhibit the metabolism of co-administered compounds.

Signaling Pathway Diagram

Caption: Mechanism of PPO inhibition leading to light-dependent cytotoxicity (herbicide mode of action).

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (due to nitro-aromatic and benzodioxole structural alerts).

-

Handling: Use a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2–8°C, protected from light (nitro compounds can be light-sensitive).

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

PubChem. 5-(4-Nitrophenoxy)benzo[d][1,3]dioxole (Compound).[2] National Library of Medicine.[3][2] Available at: [Link]

-

Scano, P., et al. (2025). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. Available at: [Link]

-

Joshi, R., et al. (2005). Free radical reactions and antioxidant activities of sesamol: Pulse radiolytic and biochemical studies. Mutation Research. Available at: [Link]

Sources

- 1. 2564982-40-5|4-(2-Nitrophenoxy)benzo[d][1,3]dioxole|BLD Pharm [bldpharm.com]

- 2. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-((4-(Diethylamino)piperidin-1-yl)methyl)-6-ethynyl-4-(3-phenoxyprop-1-ynyl)phenol | C27H32N2O2 | CID 91885639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole via SNAr

Abstract & Scope

This technical guide details the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole (Target Molecule) via a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol couples Sesamol (5-hydroxy-1,3-benzodioxole) with 1-fluoro-4-nitrobenzene .

This transformation is a classic example of an activated ether synthesis where the electron-rich sesamol acts as the nucleophile, and the nitro group activates the aryl halide for substitution. This guide prioritizes the Potassium Carbonate / DMF system for its robustness, operational simplicity, and high yields, avoiding the safety hazards associated with metal hydrides (NaH) on scale.

Retrosynthetic & Mechanistic Analysis

The "Element Effect" in SNAr

For this synthesis, 1-fluoro-4-nitrobenzene is the preferred electrophile over its chloro-analog. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes this anionic intermediate significantly more than chlorine, often accelerating the reaction rate by orders of magnitude (The Element Effect).

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the formation of the critical Meisenheimer intermediate.

Caption: Mechanistic pathway showing the activation of Sesamol and the rate-limiting formation of the Meisenheimer complex.[1]

Experimental Protocol

Reagents & Stoichiometry

The reaction uses a slight excess of the electrophile to ensure complete consumption of the Sesamol, which can be difficult to separate from the product if left unreacted.

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Sesamol | Nucleophile | 1.0 | 138.12 | 1.38 g |

| 1-Fluoro-4-nitrobenzene | Electrophile | 1.1 | 141.10 | 1.55 g |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | 2.76 g |

| DMF (Anhydrous) | Solvent | -- | -- | 15 mL (0.6 M) |

Step-by-Step Procedure

Step 1: Setup and Deprotonation

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Sesamol (1.38 g, 10 mmol) and Anhydrous DMF (15 mL) .

-

Add K₂CO₃ (2.76 g, 20 mmol) in one portion.

-

Note: The solution may turn slightly yellow/brown due to phenoxide formation.

-

-

Stir at room temperature for 15 minutes to ensure partial deprotonation and surface activation of the carbonate.

Step 2: Addition and Reaction

-

Add 1-Fluoro-4-nitrobenzene (1.55 g, 11 mmol) to the suspension.

-

Liquid Handling: If the electrophile is solid, dissolve in minimal DMF; if liquid, add neat.

-

-

Heat the reaction mixture to 80°C .

-

Process Insight: While SNAr with fluorine can occur at lower temperatures, 80°C ensures rapid conversion (< 4 hours) without thermal decomposition of the benzodioxole ring.

-

-

Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

-

Sesamol Rf: ~0.3 (Stains dark with KMnO4/PMA).

-

Product Rf: ~0.6 (Visible under UV, distinct yellow spot).

-

Endpoint: Disappearance of Sesamol.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-water with vigorous stirring.

-

Observation: The product should precipitate as a pale yellow solid.

-

-

Filtration Method (Preferred for Solids): Filter the precipitate, wash with water (3 x 20 mL) to remove DMF and inorganic salts.

-

Extraction Method (If oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

Step 4: Purification

-

Recrystallization: The crude solid is typically pure enough (>95%). If necessary, recrystallize from hot Ethanol .

-

Dissolve in minimum boiling EtOH.

-

Cool slowly to 4°C.

-

Filter crystals.[2]

-

Analytical Data & Validation

Expected NMR Characteristics

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20 (d, 2H): Protons ortho to nitro group (deshielded).

-

δ 7.00 (d, 2H): Protons ortho to ether linkage on nitro ring.

-

δ 6.80 (d, 1H): Benzodioxole aryl proton.[3]

-

δ 6.60 (s, 1H): Benzodioxole aryl proton.

-

δ 6.55 (d, 1H): Benzodioxole aryl proton.

-

δ 6.02 (s, 2H): Methylenedioxy protons (-O-CH₂-O-), characteristic singlet.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet DMF or "Clumped" Base | Use fresh anhydrous DMF. Grind K₂CO₃ to fine powder before use. Increase Temp to 100°C. |

| Dark/Tar Formation | Oxidation of Sesamol | Ensure inert atmosphere (N₂/Ar). Avoid temperatures >120°C. |

| Product is Oily | Residual DMF | Wash organic layer thoroughly with water (3x) during workup. Recrystallize from EtOH/Water mix. |

Workflow Diagram

Caption: Operational workflow for the synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational review on SNAr mechanisms and the element effect). [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[4][5][6] (General reaction conditions and leaving group trends).[7] [Link]

-

PubChem. 5-Nitro-1,3-benzodioxole Compound Summary. (Structural analogues and physical property data).[2][4] [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

- 4. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. youtube.com [youtube.com]

The Evolution and Significance of the Ullmann Condensation

An Application Guide to the Modern Ullmann Coupling Protocol for Benzodioxole Diaryl Ether Synthesis

For researchers and professionals in drug development, the synthesis of diaryl ethers is a foundational process, with the benzodioxole (or methylenedioxyphenyl) diaryl ether motif being a prominent feature in numerous natural products and pharmacologically active molecules. The copper-catalyzed Ullmann condensation, a classic name-reaction in organic chemistry, remains a powerful and versatile tool for forging the critical C-O bond in these structures.[1][2]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding and a practical, field-tested protocol for the synthesis of benzodioxole diaryl ethers. We will explore the causality behind each experimental choice, ensuring that the protocol is not just a recipe, but a self-validating system grounded in robust chemical principles.

First reported by Fritz Ullmann in the early 1900s, the classical Ullmann reaction required harsh conditions, often involving stoichiometric amounts of copper powder at temperatures exceeding 200 °C.[1][3] These conditions severely limited the reaction's substrate scope and functional group tolerance.

The last two decades have revolutionized this transformation. The introduction of catalytic amounts of copper salts paired with specific chelating ligands has enabled the reaction to proceed under significantly milder conditions (often 80-120 °C), with broader substrate scope and improved yields.[4][5] This "modern" Ullmann-type reaction is now a cost-effective and highly attractive alternative to palladium-catalyzed methods for industrial-scale applications.[6]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the synthesis of benzodioxole diaryl ethers. While the precise mechanism is still a subject of study, a generally accepted pathway for ligand-accelerated Ullmann couplings is illustrated below. The process involves a Cu(I)/Cu(III) cycle.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Core Components and Their Functions:

-

Copper(I) Source (e.g., CuI): This is the pre-catalyst. While various copper sources can be used (Cu(0), Cu(II)), Cu(I) is widely believed to be the active catalytic species.[4] If using a Cu(II) source, it may be reduced in situ by the phenoxide or other species.

-

Phenol & Base: The reaction begins with the deprotonation of the phenol (Ar'-OH) by a base (e.g., K₃PO₄, Cs₂CO₃) to form the more nucleophilic alkali phenoxide (Ar'-O⁻). This phenoxide then displaces the halide on the L-Cu(I)-X complex to form the key copper(I) phenoxide intermediate (L-Cu(I)-OAr').

-

Aryl Halide (Benzodioxole Halide): The aryl halide (Ar-X), in this case, a substituted benzodioxole, undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.

-

Ligand (L): The chelating ligand is crucial. It stabilizes the copper centers, increases the solubility of the copper species, and facilitates both the oxidative addition and the final reductive elimination steps.[7] This acceleration allows the reaction to proceed at much lower temperatures than the classical, un-ligated protocol.

-

Reductive Elimination: The final step involves the formation of the C-O bond as the product diaryl ether (Ar-O-Ar') is eliminated from the Cu(III) center, regenerating the active L-Cu(I)-X catalyst to continue the cycle.

Optimizing the Protocol: A Guide to Experimental Choices

The success of the Ullmann coupling hinges on the careful selection of four key parameters: the copper source, the ligand, the base, and the solvent.

| Parameter | Common Choices | Rationale & Field Insights |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂, CuBr | CuI (Copper(I) iodide) is the most common and reliable choice as it is already in the active Cu(I) oxidation state. It is relatively inexpensive and air-stable enough for easy handling. Catalyst loading is typically 5-10 mol%.[8] |

| Ligand | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, Picolinic Acid, Oxalic Diamides | For electron-rich systems like benzodioxoles, N,N-dimethylglycine is an excellent, cost-effective, and robust choice.[3] It is an amino acid-derived ligand that effectively chelates copper.[4] 1,10-Phenanthroline is also highly effective. For particularly challenging couplings or when using aryl chlorides, more advanced and powerful (but expensive) oxalic diamide ligands may be required.[7] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ (Potassium phosphate) is often superior for diaryl ether synthesis.[3][8] It is a strong, yet non-nucleophilic base that effectively deprotonates the phenol without interfering with the catalyst. Cs₂CO₃ is also highly effective but more expensive. K₂CO₃ can be used but may require higher temperatures.[9] |

| Solvent | Dioxane, Toluene, DMSO, DMF, NMP | Dioxane and Toluene are excellent choices for modern Ullmann reactions.[9] They have sufficiently high boiling points to facilitate the reaction at 90-110 °C while being relatively easy to remove during workup. Polar aprotic solvents like DMSO or DMF can also be used and may accelerate the reaction, but can make product isolation more challenging.[10] |

Detailed Application Protocol: Synthesis of 5-(4-methoxyphenoxy)-1,3-benzodioxole

This protocol details a reliable, ligand-accelerated Ullmann coupling between an aryl bromide (5-bromo-1,3-benzodioxole) and a phenol (4-methoxyphenol).

Reaction Scheme: 5-Bromo-1,3-benzodioxole + 4-Methoxyphenol → 5-(4-methoxyphenoxy)-1,3-benzodioxole

Materials & Equipment:

-

Reagents: 5-bromo-1,3-benzodioxole, 4-methoxyphenol, Copper(I) Iodide (CuI), N,N-Dimethylglycine, Potassium Phosphate (K₃PO₄, anhydrous), Dioxane (anhydrous).

-

Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stir plate and stir bar, nitrogen or argon gas inlet, standard glassware for workup, silica gel for column chromatography.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Ullmann diaryl ether synthesis.

Step-by-Step Procedure:

-

Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 mmol, 201 mg), 4-methoxyphenol (1.2 mmol, 149 mg), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and anhydrous potassium phosphate (2.0 mmol, 425 mg).

-

Causality Note: Using a slight excess of the phenol component (1.2 eq) can help drive the reaction to completion, especially if the aryl halide is more valuable. The ligand is used at twice the concentration of the copper catalyst to ensure full coordination.

-

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality Note: While many modern Ullmann reactions are more robust than their palladium counterparts, removing oxygen prevents potential oxidative degradation of the catalyst and reagents, leading to cleaner reactions and higher yields.

-

-

Solvent Addition: Using a syringe, add anhydrous dioxane (5 mL) to the flask.

-

Reaction: Lower the flask into a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl bromide.

-

Work-up: After 24 hours (or upon completion by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) and ethyl acetate (20 mL) to the flask. Stir for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Wash and Dry: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenoxy)-1,3-benzodioxole.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst.2. Insufficiently anhydrous conditions.3. Base is not strong enough or is hydrated.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI.2. Ensure glassware is oven-dried and use anhydrous solvent.3. Use fresh, anhydrous K₃PO₄; consider switching to Cs₂CO₃.4. Ensure oil bath is at the correct temperature; consider a higher boiling solvent like xylene. |

| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Degradation of starting materials. | 1. This can occur at very high temperatures. Ensure the temperature does not exceed 120 °C.2. Ensure a properly inert atmosphere is maintained throughout the reaction. |

| Difficult Purification | 1. Residual polar solvent (e.g., DMF, DMSO).2. Ligand co-elutes with the product. | 1. If using DMF/DMSO, ensure a thorough aqueous work-up with multiple water washes to remove it.2. N,N-dimethylglycine is water-soluble; a thorough aqueous wash should remove most of it. Adding a dilute acid wash (e.g., 1M HCl) can help by protonating the amine. |

Conclusion

The modern, ligand-accelerated Ullmann coupling is a highly efficient, reliable, and scalable method for the synthesis of benzodioxole diaryl ethers. By understanding the mechanistic roles of the catalyst, ligand, base, and solvent, researchers can rationally design, optimize, and troubleshoot these critical C-O bond-forming reactions. The protocol described herein provides a robust starting point for accessing this important class of molecules, enabling further research and development in medicinal chemistry and materials science.

References

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link][3][11]

-

Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link][8]

-

Ullmann coupling-An overview - OperaChem. OperaChem. [Link][4]

-

Modern Ullmann-Type Couplings - ResearchGate. ResearchGate. [Link][7]

-

Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link][13]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. [Link][5]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. [Link][10]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann coupling-An overview - operachem [operachem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

Application Note: High-Yield Synthesis of 4-(1,3-Benzodioxol-5-yloxy)aniline via Reduction of 5-(4-Nitrophenoxy)-1,3-benzodioxole

Abstract

This document provides a comprehensive guide for the chemical reduction of 5-(4-nitrophenoxy)-1,3-benzodioxole to the corresponding amine, 4-(1,3-benzodioxol-5-yloxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Detailed protocols for two robust and widely applicable methods, catalytic hydrogenation and tin(II) chloride reduction, are presented. The rationale behind experimental choices, safety considerations, and analytical monitoring techniques are discussed to ensure procedural integrity and reproducibility.

Introduction: Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[1][2] These anilines serve as versatile intermediates in the production of a wide array of fine chemicals, including dyes, pharmaceuticals, and agrochemicals.[1][3] The target molecule of this guide, 4-(1,3-benzodioxol-5-yloxy)aniline, incorporates the biologically significant 1,3-benzodioxole moiety, which is found in numerous natural products and synthetic compounds with diverse biological activities. The efficient and clean synthesis of this amine is therefore of considerable interest to the drug development community.

This application note explores two distinct and reliable methodologies for this transformation, catering to different laboratory settings and substrate sensitivities.

Strategic Approaches to Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction that can be achieved through various chemical pathways. The choice of method is often dictated by factors such as the presence of other reducible functional groups, desired chemoselectivity, scalability, and available equipment.[4]

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often employing heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.[5] This method is favored for its high yields and the generation of water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure and careful consideration of catalyst handling, as they can be pyrophoric.[6][7]

Metal-Mediated Reduction in Acidic Media

A classic and robust alternative to catalytic hydrogenation is the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid.[1][5] Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is a particularly mild and effective reagent for this transformation, often demonstrating good chemoselectivity.[5][8] This method is generally more accessible as it does not require high-pressure apparatus. However, the work-up procedure to remove metal salts can be more involved.[9][10]

Comparative Overview of Reduction Methods

| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl2/HCl) |

| Reducing Agent | H₂ gas | SnCl₂·2H₂O |

| Typical Solvents | Ethanol, Methanol, Ethyl Acetate | Ethanol, Ethyl Acetate |

| Temperature | Room Temperature to 50 °C | Room Temperature to Reflux |

| Pressure | Atmospheric (H₂ balloon) to high pressure | Atmospheric |

| Key Advantages | High yields, clean reaction (water byproduct) | Good chemoselectivity, no specialized pressure equipment needed |

| Key Disadvantages | Requires handling of flammable H₂ gas and pyrophoric catalysts, potential for hydrogenolysis of sensitive groups | Stoichiometric amounts of metal reagent required, work-up can be challenging due to tin salt precipitation |

| Safety Concerns | Fire/explosion hazard with H₂ and catalyst | Corrosive acid, tin salt disposal |

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation

This protocol describes the reduction of 5-(4-nitrophenoxy)-1,3-benzodioxole using palladium on carbon (Pd/C) as the catalyst and a hydrogen balloon at atmospheric pressure.

Diagram of Experimental Workflow:

Caption: Workflow for Catalytic Hydrogenation.

Materials:

-

5-(4-Nitrophenoxy)-1,3-benzodioxole

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (or Methanol, Ethyl Acetate)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Celite® (diatomaceous earth)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon setup

-

Filtration apparatus

Procedure:

-

Catalyst and Substrate Addition: In a round-bottom flask equipped with a magnetic stir bar, add 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq). Carefully add 10% Pd/C (0.05-0.10 eq by weight).

-

Solvent Addition and Inerting: Add ethanol to the flask to create a slurry. Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen.

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon. Ensure the system is sealed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

-

Reaction Completion and Work-up: Once the reaction is complete, purge the flask with nitrogen gas to remove all hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Safety Note: The used catalyst on the Celite® pad is still pyrophoric and should be kept wet with water and disposed of in a designated waste container.[6]

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(1,3-benzodioxol-5-yloxy)aniline. The product can be further purified by column chromatography if necessary.

Method B: Tin(II) Chloride Reduction

This protocol outlines the reduction using tin(II) chloride dihydrate in an acidic alcoholic solution.

Diagram of Chemical Transformation:

Caption: Tin(II) Chloride Mediated Reduction.

Materials:

-

5-(4-Nitrophenoxy)-1,3-benzodioxole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a solution of 5-(4-nitrophenoxy)-1,3-benzodioxole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (3.0-4.0 eq).[12]

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid. Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

-

Rationale: The acidic environment is necessary for the tin to act as an effective reducing agent.[1]

-

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a saturated solution of sodium bicarbonate or a 10% NaOH solution to neutralize the excess acid and precipitate tin salts.[9] Be cautious as this step is exothermic and will produce gas if bicarbonate is used. Adjust the pH to be basic (pH > 8).[13]

-

Extraction: Dilute the mixture with ethyl acetate and water. A large volume of tin hydroxide precipitate may form. Filter the mixture through Celite® if necessary to remove the solids, washing the filter cake thoroughly with ethyl acetate.

-

Phase Separation and Washing: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1,3-benzodioxol-5-yloxy)aniline. Purify as needed.

Analytical Characterization and Monitoring

The progress of the reduction can be effectively monitored by TLC, observing the disappearance of the UV-active nitro-aromatic starting material and the appearance of the amine product, which may require a staining agent (e.g., ninhydrin) for visualization. For more precise monitoring and final product characterization, HPLC and LC-MS are recommended.[14][15] The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[16] Pyrophoric catalysts must be handled with care, preferably wet, and never allowed to dry in the air.[6][11]

-

Tin(II) Chloride Reduction: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] The neutralization step can be vigorous. Tin compounds are toxic and should be handled with care, and waste should be disposed of according to institutional guidelines.

Conclusion

Both catalytic hydrogenation and tin(II) chloride reduction are effective methods for the synthesis of 4-(1,3-benzodioxol-5-yloxy)aniline from its nitro precursor. The choice between the two protocols will depend on the available laboratory infrastructure and the specific requirements of the synthesis. By following the detailed procedures and safety precautions outlined in this application note, researchers can reliably and safely perform this important chemical transformation.

References

- ChemRxiv.

- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives.

- ACS Publications.

- Unknown Source.

- Unknown Source. Hydrogenation Reaction Safety In The Chemical Industry.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- University of Wisconsin-Madison.

- ACS Publications.

- Chemistry Stack Exchange.

- Organic Chemistry Portal. Nitro Reduction - SnCl2.

- Chemistry Stack Exchange. How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?.

- BenchChem.

- Agency for Toxic Substances and Disease Registry. Analytical Methods.

- University of Rochester. Workup for Removing Tin Byproducts.

- BenchChem. Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.

- MDPI. Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.

- Chemistry 210 Experiment 6.

Sources

- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]